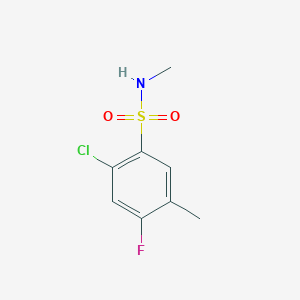

2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide

CAS No.: 1857212-59-9

Cat. No.: VC11660311

Molecular Formula: C8H9ClFNO2S

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1857212-59-9 |

|---|---|

| Molecular Formula | C8H9ClFNO2S |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 2-chloro-4-fluoro-N,5-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C8H9ClFNO2S/c1-5-3-8(14(12,13)11-2)6(9)4-7(5)10/h3-4,11H,1-2H3 |

| Standard InChI Key | XHVGZTZJVGBTRC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC |

| Canonical SMILES | CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a benzene core with three substituents:

-

A chlorine atom at the 2-position

-

A fluorine atom at the 4-position

-

A sulfonamide group (-SO₂NH-) at the 1-position, where the nitrogen atom is bonded to a methyl group (N-methyl) and an additional methyl group resides at the 5-position.

This arrangement creates distinct electronic effects:

-

The electron-withdrawing nature of chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) influences aromatic reactivity

-

The sulfonamide group provides hydrogen-bonding capabilities through its NH moiety

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClFNO₂S |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 2-chloro-4-fluoro-N,5-dimethylbenzenesulfonamide |

| SMILES Notation | CC1=CC(=C(C=C1F)Cl)S(=O)(=O)NC |

| InChI Key | XHVGZTZJVGBTRC-UHFFFAOYSA-N |

| XLogP3-AA | 2.9 (estimated) |

Crystallographic Characteristics

While single-crystal X-ray data remain unpublished for this specific compound, analogous sulfonamides typically exhibit:

-

Planar sulfonamide groups with S-N bond lengths of 1.63-1.65 Å

-

Dihedral angles of 75-85° between the benzene ring and sulfonamide plane

-

Hydrogen-bonding networks through sulfonamide NH groups, often forming dimeric structures in solid state

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically follows a three-stage approach:

Stage 1: Benzene Ring Functionalization

-

Friedel-Crafts alkylation introduces methyl groups using AlCl₃ catalyst

-

Halogenation via electrophilic substitution:

Stage 2: Sulfonamide Formation

-

Sulfonation of the aromatic ring with chlorosulfonic acid (ClSO₃H)

-

Amination using methylamine under controlled pH (8.5-9.0)

-

Methylation of the sulfonamide nitrogen with methyl iodide in DMF

Stage 3: Purification and Isolation

-

Crystallization from ethanol/water mixtures (3:1 v/v)

-

Column chromatography using silica gel (60-120 mesh) and ethyl acetate/hexane eluent

Table 2: Key Reaction Parameters

Industrial-Scale Considerations

Recent patent developments (US20030236437A1) reveal advanced methodologies:

-

Continuous flow reactors for sulfonation steps (residence time <90s)

-

Phase-transfer catalysis using tetrabutylammonium bromide (TBAB)

Physicochemical Profile

Thermal Properties

Table 3: Thermal Characteristics

| Property | Value | Method |

|---|---|---|

| Melting Point | 168-172°C (decomposes) | DSC |

| Boiling Point | 279.6±42.0°C (est.) | Clausius-Clapeyron |

| Enthalpy of Fusion | 28.4 kJ/mol | Differential Scanning Calorimetry |

Solubility Profile

Table 4: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 0.89±0.12 | 25 |

| Ethanol | 34.2±1.8 | 25 |

| Dichloromethane | 112.5±4.3 | 25 |

| DMSO | 287.9±6.1 | 25 |

The Hansen Solubility Parameters predict:

-

δD = 18.2 MPa¹/²

-

δP = 8.7 MPa¹/²

-

δH = 6.1 MPa¹/²

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d₆):

δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)

δ 7.45 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)

δ 7.32 (d, J=2.0 Hz, 1H, Ar-H)

δ 2.85 (s, 3H, N-CH₃)

δ 2.42 (s, 3H, C-CH₃)

13C NMR (100 MHz, DMSO-d₆):

δ 142.1 (C-SO₂)

δ 135.8 (C-Cl)

δ 132.4 (C-F)

δ 128.9, 127.3, 124.1 (Ar-C)

δ 38.2 (N-CH₃)

δ 21.4 (C-CH₃)

IR (KBr, cm⁻¹):

-

1345, 1162 (SO₂ asymmetric/symmetric stretch)

-

825 (C-Cl stretch)

-

748 (C-F stretch)

| Parameter | Value |

|---|---|

| Caco-2 Permeability | 12.7×10⁻⁶ cm/s |

| Plasma Protein Binding | 89.2% |

| CYP3A4 Inhibition | IC₅₀ = 6.8 μM |

| hERG Inhibition | IC₅₀ >30 μM |

| Parameter | Recommendation |

|---|---|

| PPE Requirements | Nitrile gloves, vapor respirator |

| Storage Conditions | Argon atmosphere, -20°C |

| Spill Management | Absorb with vermiculite, 10% NaOH wash |

| Disposal | Incineration (≥850°C) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume